- Rearrangement of Homoallylic Alcohols Induced by DASTOrganic Letters, 2006, 8(10), 2091-2094,
Cas no 93379-49-8 ((+)-TADDOL)

(+)-TADDOL structure
Nome do Produto:(+)-TADDOL
(+)-TADDOL Propriedades químicas e físicas
Nomes e Identificadores
-
- (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- (2S,3S)-(-)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- (4S,5S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane
- 1,1,4,4-Tetraphenyl-2,3-O-isopropylidene-L-threitol
- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (+)-Taddol
- DIMETHY-1,3-DIOXOLANE-4,5-DIYL (2,2-)
- (+)-(4S,5S)-TADDOL
- (+)-2,6-BIS[(4R)-4-(I-PROPYL)-2-OXAZOLIN-2-YL]PYRIDINE
- (S)-iPr-PyBox
- (S,S)-2,2'-(2,6-Pyridinediyl)bis(4-isopropyl-2-oxazoline)
- (S,S)-ip-pybox
- (S,S)-Pri-Pybox
- (S,S)-Pybox-i-Pr
- (S,S)-TADDOL
- ?(+)-Taddol
- [(S,S)-i-Pr-Pybox]
- 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
- (+)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (2S,3S)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol
- (+)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-D-threitol
- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
- C31H30O4
- [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)
- (4S,5S)-2,2-Dimethyl-lla pound inverted question marka pound inverted question marketraphenyldioxolane-4,5-dimethanol
- (S,s)
- (4S,5S)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S,5S)- (9CI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S-trans)- (ZCI)
- (+)-Taddol I
- (+)-trans-α,α′-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (4S,5S)-4,5-Bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolane
- (4S,5S)-Taddol
- (S)-Taddol
- (S,S)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (S,S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- SCHEMBL4383952
- B2048
- T71474
- DTXSID701317964
- CS-W013767
- AS-11054
- A1-24353
- (4S,5S)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol
- AKOS016842871
- MFCD00010079
- [(4S,5S)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- [(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
- (+)-45-Bis[hydroxy(diphenyl)methyl]-22-dimethyl-13-dioxolane
- (+)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis-(diphenylmethanol)
- 93379-49-8
- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%
- (+)-TADDOL
-
- MDL: MFCD00010079
- Inchi: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1
- Chave InChI: OWVIRVJQDVCGQX-NSOVKSMOSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@H]1OC(C)(C)O[C@@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O
- BRN: 4724097
Propriedades Computadas
- Massa Exacta: 466.21400
- Massa monoisotópica: 466.21440943g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 6
- Complexidade: 574
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 58.9
- XLogP3: 5.2
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.2
- Ponto de Fusão: 194.0 to 198.0 deg-C
- Ponto de ebulição: 633.2 ℃ at 760 mmHg
- Ponto de Flash: 336.718℃
- Índice de Refracção: 1.615
- PSA: 58.92000
- LogP: 5.37870
- Rotação Específica: -62.6 º (c=1 in chloroform)
- Solubilidade: Not determined
- Actividade Óptica: [α]19/D +67°, c = 1 in chloroform
(+)-TADDOL Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 20/21/22-36/37/38
- Instrução de Segurança: S26; S36
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at room temperature
- Frases de Risco:R20/21/22
(+)-TADDOL Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-11054-1MG |
(+)-Taddol |
93379-49-8 | >98% | 1mg |
£37.00 | 2025-02-08 | |
TRC | T779313-50mg |
(+)-TADDOL |
93379-49-8 | 50mg |
$ 65.00 | 2022-06-02 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-5g |
(+)-TADDOL |
93379-49-8 | 97% | 5g |
¥149 | 2024-05-20 | |
eNovation Chemicals LLC | D759395-100g |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97% | 100g |
$255 | 2024-06-07 | |
abcr | AB137839-5 g |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane; . |
93379-49-8 | 5 g |
€120.60 | 2023-07-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-25g |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 25g |
¥1,128.00 | 2022-10-10 | |
abcr | AB137839-1 g |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane; . |
93379-49-8 | 1 g |
€81.90 | 2023-07-20 | ||
Key Organics Ltd | AS-11054-10MG |
(+)-Taddol |
93379-49-8 | >98% | 10mg |
£63.00 | 2025-02-08 | |
Alichem | A159001591-25g |
((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |
93379-49-8 | 97% | 25g |
$357.39 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BH844-1g |
(+)-TADDOL |
93379-49-8 | 98% | 1g |
215CNY | 2021-05-10 |
(+)-TADDOL Método de produção
Método de produção 1
Condições de reacção
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; reflux
1.2 -
1.2 -
Referência
- Selective synthesis by using crystal field and various asymmetric fieldNihon Daigaku Seisan Kogakubu Haiteku Risachi Senta Kenkyu Hokokusho, 2004, 2,,
Método de produção 3
Condições de reacção
Referência
- Formation of racemic compound crystals by mixing of two enantiomeric crystals in the solid state. Liquid transport of molecules from crystal to crystalJournal of the Chemical Society, 1997, (9), 1877-1885,
Método de produção 4
Condições de reacção
Referência
- Resolution of organic compounds via inclusion complexes with trans-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol, Japan, , ,
Método de produção 5
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Charge-activated TADDOLs: Recyclable organocatalysts for asymmetric (hetero-)Diels-Alder reactionsJournal of Physical Organic Chemistry, 2022, 35(9),,
Método de produção 6
Condições de reacção
Referência
- Atroposelective Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols via Pd-Catalyzed C-C Bond Cleavage ReactionOrganic Letters, 2022, 24(12), 2387-2392,
Método de produção 7
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; 1 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C
1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.4 Solvents: Diethyl ether ; 18 h, -78 °C
1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C
1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.4 Solvents: Diethyl ether ; 18 h, -78 °C
1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt
Referência
- Synthetic Approach to Wortmannilactone COrganic Letters, 2015, 17(4), 816-819,
Método de produção 8
Condições de reacção
Referência
- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acidsRussian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923,
Método de produção 9
Condições de reacção
Referência
- Synthesis of tetraaryl 1,4-diol chiral ligandsYanbian Daxue Xuebao, 1996, 22(4), 26-28,
Método de produção 10
Condições de reacção
Referência
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acidsJournal of Organic Chemistry, 2000, 65(21), 7041-7048,
Método de produção 11
Condições de reacção
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium fluoride Solvents: Water
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium fluoride Solvents: Water
Referência
- Enantioselective Allyltitanations and Metathesis Reactions. Application to the Synthesis of Piperidine Alkaloids (+)-Sedamine and (-)-ProsophyllineJournal of Organic Chemistry, 2002, 67(7), 1982-1992,
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium aluminum hydride Solvents: Tetrahydrofuran ; rt; 5 min, rt
Referência
- Chiral hydride complexes, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Solvents: Tetrahydrofuran
Referência
- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formationTetrahedron Letters, 1988, 29(5), 551-4,
Método de produção 14
Condições de reacção
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 3 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C
1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C
1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C
1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C
Referência
- Synthesis of a Platform To Access Bistramides and Their AnaloguesOrganic Letters, 2011, 13(22), 6018-6021,
Método de produção 15
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt
Referência
- Chiral Aluminum Complex Controls Enantioselective Nickel-Catalyzed Synthesis of Indenes: C-CN Bond ActivationAngewandte Chemie, 2020, 59(19), 7439-7443,
Método de produção 16
Condições de reacção
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux
Referência
- Ni-Al Bimetallic Catalyzed Enantioselective Cycloaddition of Cyclopropyl Carboxamide with AlkyneJournal of the American Chemical Society, 2017, 139(50), 18150-18153,
Método de produção 17
Condições de reacção
Referência
- Large-scale preparation of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives (TADDOLs), useful auxiliaries for enantioselective synthesis and their structure in the solid stateChimia, 1991, 45, 238-41,
(+)-TADDOL Raw materials
- (+)-TADDOL
- Titanium, chloro(h5-2,4-cyclopentadien-1-yl)[(4S,5S)-2,2-dimethyl-a4,a4,a5,a5-tetraphenyl-1,3-dioxolane-4,5-dimethanolato(2-)-kO4,kO5]-
- (+)-Diethyl L-tartrate
- Allylmagnesium chloride
- Phenylmagnesium chloride
- N-[(E)-1-carbamoyl-2-(4-chlorophenyl)ethenyl]furan-2-carboxamide
- (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- Imidodicarbonic acid, (2-oxoethyl)-, bis(1,1-dimethylethyl) ester
- 2,2-Dimethoxypropane
- Benzaldehyde
- Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl-
(+)-TADDOL Preparation Products
(+)-TADDOL Literatura Relacionada
-
Zhong Jin Nat. Prod. Rep. 2006 23 464
-
Hironobu Watanabe,Takuya Yamamoto,Arihiro Kanazawa,Sadahito Aoshima Polym. Chem. 2020 11 3398
-
Torsten Busch,Andreas Kirschning Nat. Prod. Rep. 2008 25 318
-
Hisashi Yamamoto,Norie Momiyama Chem. Commun. 2005 3514
-
Xian Liu,Huifang Nie,Lin Yao,Ru Jiang,Weiping Chen RSC Adv. 2020 10 16882
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93379-49-8)(+)-TADDOL

Pureza:99%
Quantidade:100g
Preço ($):444.0